molecular formula C14H14N4OS2 B2808888 1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1207038-72-9

1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2808888
CAS No.: 1207038-72-9
M. Wt: 318.41
InChI Key: FZBOEZQNKIFINS-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties Thiazole derivatives have been reported to inhibit cox-1 , and act as quorum sensing inhibitors in Gram-negative bacteria .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain . Other thiazole derivatives have been reported to inhibit quorum sensing in Gram-negative bacteria, a process that bacteria use for cell-cell communication and coordination of behaviors such as biofilm formation and virulence production .

Biochemical Pathways

For instance, some thiazole derivatives inhibit the COX-1 enzyme, thereby affecting the prostaglandin synthesis pathway and reducing inflammation and pain . Other thiazole derivatives inhibit quorum sensing in Gram-negative bacteria, thereby affecting bacterial communication and behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been reported to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to inhibit COX-1, thereby reducing inflammation and pain . Other thiazole derivatives have been reported to inhibit quorum sensing in Gram-negative bacteria, thereby affecting bacterial communication and behaviors such as biofilm formation and virulence production .

Action Environment

The solubility properties of thiazole suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment. Furthermore, the efficacy of thiazole derivatives as quorum sensing inhibitors in Gram-negative bacteria may

Properties

IUPAC Name

2,4-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-8-7-15-18(2)12(8)13(19)16-9-4-5-10-11(6-9)21-14(17-10)20-3/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBOEZQNKIFINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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